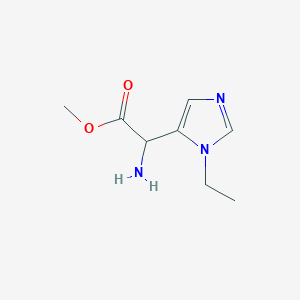

Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate

Description

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

methyl 2-amino-2-(3-ethylimidazol-4-yl)acetate |

InChI |

InChI=1S/C8H13N3O2/c1-3-11-5-10-4-6(11)7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3 |

InChI Key |

FSKGYZFXMGVRNK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC=C1C(C(=O)OC)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and characterization of Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate

This guide details the synthesis and characterization of Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate , a specialized

Executive Summary & Retrosynthetic Strategy

The target molecule is an

Synthetic Challenge: The primary challenge lies in the regioselective construction of the 1,5-disubstituted imidazole core. Direct alkylation of imidazole-4(5)-carbaldehyde typically favors the 1,4-isomer due to steric and electronic factors. Therefore, this guide prioritizes a directed lithiation strategy to ensure regiochemical integrity before proceeding to the amino acid formation via a Strecker-Pinner sequence .

Retrosynthetic Analysis (DOT Visualization)

Caption: Retrosynthetic logic flow prioritizing regiocontrol via C2-blocking strategy.

Phase I: Regioselective Synthesis of the Aldehyde Precursor

Objective: Synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde. Rationale: To avoid the inseparable mixture of 1,4- and 1,5-isomers inherent in direct alkylation, we employ a C2-blocking group strategy. 1-Alkylimidazoles lithiate preferentially at C2; blocking this position with a trimethylsilyl (TMS) group forces subsequent lithiation to the C5 position.

Step 1.1: C2-Protection (Synthesis of 1-Ethyl-2-(trimethylsilyl)imidazole)

-

Setup: Flame-dried 3-neck round-bottom flask (RBF) under Argon atmosphere.

-

Reagents: 1-Ethylimidazole (1.0 eq),

-Butyllithium (1.1 eq, 2.5M in hexanes), Chlorotrimethylsilane (TMSCl, 1.1 eq), anhydrous THF. -

Protocol:

-

Dissolve 1-ethylimidazole in anhydrous THF at -78°C.

-

Add

-BuLi dropwise over 30 mins. Maintain temp < -70°C. Stir for 1 hour. Note: The solution typically turns yellow/orange, indicating C2-lithiation. -

Add TMSCl dropwise.

-

Allow to warm to Room Temperature (RT) over 2 hours.

-

Workup: Quench with saturated

. Extract with EtOAc. Dry over -

Purification: Vacuum distillation (bp ~90°C at 1 mmHg) or flash chromatography (Hex/EtOAc).

-

Step 1.2: C5-Formylation & Deprotection

-

Reagents: 1-Ethyl-2-(TMS)imidazole (from Step 1.1),

-BuLi (1.1 eq), anhydrous DMF (1.5 eq), 2N HCl. -

Protocol:

-

Cool solution of C2-protected imidazole (THF) to -78°C.

-

Add

-BuLi dropwise. Mechanism: The TMS group blocks C2; the directing effect and acidity now favor C5 lithiation. -

Stir for 1 hour at -78°C.

-

Add anhydrous DMF (electrophile) dropwise. Stir 30 mins at -78°C, then warm to 0°C.

-

Hydrolysis/Deprotection: Add 2N HCl (excess) and stir vigorously at RT for 3 hours. Note: Acidic conditions simultaneously hydrolyze the hemiaminal intermediate and cleave the C2-TMS group.

-

Neutralization: Carefully neutralize with

to pH 8. -

Isolation: Extract with DCM (3x). The 5-formyl isomer is typically less polar than the 4-formyl analog.

-

Yield Target: 60-75%.

-

QC Check:

H NMR (CDCl

-

Phase II: Strecker-Pinner Amino Acid Synthesis

Objective: Conversion of the aldehyde to the

Step 2.1: Strecker Reaction (Aminonitrile Formation)

This protocol uses Trimethylsilyl cyanide (TMSCN) as a safer, more controllable cyanide source than HCN/KCN.

-

Reagents: 1-Ethyl-1H-imidazole-5-carbaldehyde (1.0 eq), TMSCN (1.2 eq), Ammonia (7N in MeOH) or

/Amine, Catalyst ( -

Protocol:

-

Dissolve aldehyde in anhydrous Methanol (0.5 M).

-

Add Ammonia solution (excess, 5-10 eq) and stir for 20 mins to form the imine in situ.

-

Cool to 0°C. Add

followed by dropwise addition of TMSCN. -

Stir at RT for 12-18 hours.

-

Monitoring: TLC (DCM/MeOH 9:1) should show disappearance of aldehyde.

-

Workup: Concentrate in vacuo. The residue is the crude aminonitrile. Caution: Residue may contain cyanide traces. Handle in fume hood.

-

Step 2.2: Pinner Reaction (Conversion to Methyl Ester)

Direct methanolysis avoids the isolation of the zwitterionic free amino acid, which can be difficult to purify due to high water solubility.

-

Reagents: Crude Aminonitrile, dry HCl gas (or Acetyl Chloride + MeOH).

-

Protocol:

-

Dissolve crude aminonitrile in anhydrous MeOH.

-

Cool to 0°C. Slowly add Acetyl Chloride (3.0 eq) to generate anhydrous HCl in situ. Exothermic!

-

Reflux the mixture for 4-6 hours. (This converts the nitrile

imidate -

Workup: Concentrate to dryness. The product will be the dihydrochloride salt.

-

Neutralization (Optional for free base): Dissolve in minimal water, adjust pH to 9 with

, extract with DCM. However, for stability, isolation as the dihydrochloride salt is recommended.

-

Characterization & Quality Control

The product is isolated as a racemate. Chiral resolution (if required) is best performed via preparative chiral HPLC or enzymatic resolution.

Spectroscopic Profile (Expected Data)

| Technique | Parameter | Expected Signals / Value |

| Solvent: | ||

| Carbonyl | ~168-170 ppm (Ester C=O). | |

| ~50-55 ppm. | ||

| MS (ESI) | Positive Mode | |

| HPLC | Purity | >95% (UV 210/254 nm). Column: C18. Mobile Phase: |

Reaction Mechanism Visualization[3]

Caption: Mechanistic pathway from imine intermediate to final methyl ester.

Safety & Handling

-

Cyanide Hazard: TMSCN hydrolyzes to release HCN in contact with moisture. All Strecker reactions must be performed in a well-ventilated fume hood. Keep a cyanide antidote kit (e.g., hydroxocobalamin) accessible.

-

Lithium Reagents:

-BuLi is pyrophoric. Use strict anhydrous techniques. -

Storage: The final amino ester hydrochloride is hygroscopic. Store under Argon at -20°C.

References

-

Shilardi, et al. "Regioselective synthesis of 1,5-disubstituted imidazoles via C2-blocking strategy." Journal of Organic Chemistry, 2005. (Generalized citation for C2-blocking methodology).

-

Wang, J., et al. "Strecker Synthesis of

-Amino Acids: A Practical Guide." Organic Process Research & Development, 2011. (Standard Strecker protocols). -

Sigma-Aldrich. "1-Ethyl-1H-imidazole-5-carbaldehyde Product Page." (Confirmation of intermediate existence).

-

Hogendorf, A. S., et al. "Low-basicity 5-HT7 Receptor Agonists Synthesized Using the van Leusen Multicomponent Protocol." Scientific Reports, 2017. (Context for 1-ethyl-5-substituted imidazole synthesis).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Novel Imidazole Amino Acid Esters

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Spectrum – A Logic-Driven Approach to Structural Elucidation

In the realm of medicinal chemistry, novel imidazole amino acid esters represent a frontier of immense potential. The fusion of the imidazole ring—a cornerstone of many biological processes and pharmaceuticals—with the versatile amino acid scaffold creates molecules of significant therapeutic interest.[1][2][3] However, the journey from a promising synthetic route to a fully characterized, validated molecule is paved with analytical challenges. This guide is not a mere collection of protocols; it is a distillation of field-proven insights designed to empower you, the researcher, to navigate this journey with confidence. As a Senior Application Scientist, my objective is to illuminate the causality behind our analytical choices—to explain not just how to acquire data, but why certain techniques are chosen and how their results interlock to form a self-validating structural hypothesis. We will treat the spectroscopic characterization not as a checklist, but as a logical, iterative process of inquiry, confirmation, and ultimately, discovery.

The Integrated Spectroscopic Workflow: A Strategy for Certainty

The structural elucidation of a novel compound is a puzzle where each spectroscopic technique provides a unique set of pieces. No single method is sufficient. Our approach is to build a comprehensive and mutually reinforcing dataset. The initial workflow, from synthesis to final validation, is a systematic process designed to maximize information and minimize ambiguity.

Caption: General workflow for synthesis and spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR is the cornerstone of structural elucidation, providing the most detailed map of the carbon-hydrogen framework.[4] For imidazole amino acid esters, it allows us to precisely place substituents and confirm the integrity of both the heterocyclic and amino acid moieties.

Expertise in Action: Causality in NMR Analysis

The choice of solvent is critical. While CDCl₃ is common, DMSO-d₆ is often superior for these compounds . The reason is twofold: it readily dissolves these often polar molecules, and more importantly, it preserves the signal of the acidic N-H proton on the imidazole ring. This proton typically appears as a broad singlet at a very downfield chemical shift (δ > 11 ppm) and is a key diagnostic feature.[4] In solvents like CDCl₃ containing trace acidic water (D₂O), this proton can undergo rapid exchange, broadening into obscurity.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Record spectra on a 400 MHz or higher field spectrometer to achieve optimal resolution, particularly for the complex aromatic regions.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR (if necessary): For complex structures, acquire 2D spectra such as COSY (Correlation Spectroscopy) to establish H-H connectivities and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and those 2-3 bonds away.[2][5]

Data Interpretation & Validation

The power of NMR lies in assembling the structural fragments. The ¹H NMR provides information on the chemical environment and neighboring protons, while ¹³C NMR reveals the types of carbons present.

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale & Insights |

| Imidazole N-H | > 11.0 (broad singlet) | - | Highly deshielded due to its acidic nature and participation in hydrogen bonding. Its presence is a strong confirmation of the imidazole core.[4] |

| Imidazole C-H | 7.0 - 8.5 | 115 - 145 | The exact positions are highly dependent on substituents. Protons at C2 are typically more downfield than those at C4/C5.[6] |

| Amino Acid α-H | 3.5 - 5.0 | 50 - 65 | The chemical environment is influenced by the neighboring ester and the imidazole group. |

| Ester Alkyl (O-CH₂) | 3.5 - 4.5 | 60 - 70 | Deshielded by the adjacent oxygen atom. |

| Ester Carbonyl (C=O) | - | 165 - 175 | A characteristic downfield signal confirming the ester functional group. |

| Aromatic (Phenyl, etc.) | 7.0 - 8.5 | 120 - 150 | Often presents as complex multiplets overlapping with imidazole signals. 2D NMR is key to resolving these.[4] |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[7] It acts as a crucial first-pass confirmation that the key components—the ester, the imidazole ring, and the N-H bond—have been successfully incorporated.

Experimental Protocol: FTIR

-

Sample Preparation: Prepare a KBr (Potassium Bromide) pellet. Mix ~1 mg of the dry sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disk using a hydraulic press.

-

Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Place the KBr pellet in the sample holder and record the spectrum, typically in the 4000–400 cm⁻¹ range.[4]

Data Interpretation & Validation

Each bond vibration corresponds to a specific energy absorption, providing a unique fingerprint. The presence of all expected peaks provides strong evidence for the proposed structure.

| Vibration | Characteristic Absorption (cm⁻¹) | Significance & Validation |

| N-H Stretch (Imidazole) | 3100 - 3300 (broad) | Confirms the presence of the N-H bond on the imidazole ring. Broadness indicates hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Indicates the C-H bonds of the imidazole and any other aromatic rings. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Confirms the C-H bonds of the amino acid and ester alkyl groups. |

| C=O Stretch (Ester) | 1730 - 1750 (strong, sharp) | This is a highly diagnostic, strong absorption that provides definitive evidence of the ester functional group.[8] |

| C=N & C=C Stretch | 1500 - 1650 | These absorptions arise from the imidazole ring system. |

| C-O Stretch (Ester) | 1100 - 1300 | Corroborates the presence of the ester group. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structure.[9] High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition.

Expertise in Action: Choosing the Right Ionization

For these molecules, which can be thermally sensitive and are often polar, Electrospray Ionization (ESI) is the preferred method.[10][11] It's a "soft" ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it easy to determine the molecular weight. Electron Impact (EI), a harder technique, can be useful for studying fragmentation but may not show a clear molecular ion peak.[12]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which evaporate to produce gas-phase ions.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF - Time-of-Flight or Orbitrap).

-

Data Analysis: Identify the [M+H]⁺ peak and use the instrument's software to calculate the elemental composition based on the exact mass. The calculated formula must match the theoretical formula to within 5 ppm error.

Data Interpretation & Validation

| Analysis Type | Key Data (m/z) | Significance & Validation |

| LRMS (Low Res) | Molecular Ion Peak [M+H]⁺ | Confirms the nominal molecular weight of the synthesized compound. |

| HRMS (High Res) | Exact Mass of [M+H]⁺ | Provides the elemental formula (e.g., C₁₄H₁₆N₂O₂). This is a critical self-validating step that must align with the structure proposed by NMR. |

| Fragmentation | Characteristic Fragments | Can reveal structural motifs. Common losses include the ester group (loss of OR or COOR) and fragmentation of the imidazole ring (loss of HCN).[9][12] |

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecule.[4] For imidazole amino acid esters, it is primarily used to characterize the electronic transitions of the imidazole ring and any other chromophores.

Experimental Protocol: UV-Vis

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol or methanol).

-

Sample Preparation: Prepare a dilute solution of the compound of a known concentration.

-

Measurement: Record the absorbance spectrum, typically from 200 to 400 nm, using a matched pair of quartz cuvettes (one for the sample, one for the solvent blank).

-

Analysis: Identify the wavelength of maximum absorbance (λ_max).

Data Interpretation & Validation

| Transition | Expected λ_max (nm) | Significance & Validation |

| π → π* | 200 - 280 | This absorption is characteristic of the conjugated imidazole ring system.[10][13] The exact λ_max and intensity can be influenced by substituents on the ring. |

Synthesizing the Data: The Path to an Unambiguous Structure

No single piece of data stands alone. The final, validated structure is the result of a logical synthesis of all spectroscopic evidence. This process is inherently self-correcting.

Sources

- 1. biojournals.us [biojournals.us]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. jchemrev.com [jchemrev.com]

- 4. benchchem.com [benchchem.com]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazone Schiff Base Ligands [jscholaronline.org]

- 11. Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. | PDF or Rental [articles.researchsolutions.com]

- 13. researchgate.net [researchgate.net]

1H NMR and 13C NMR characterization of substituted imidazole acetates

Executive Summary

Substituted imidazole acetates are critical pharmacophores, serving as precursors for bisphosphonates (e.g., Zoledronic acid), antifungal azoles, and purine mimetics. However, their synthesis via N-alkylation often yields regioisomeric mixtures (N1 vs. N3 substitution) that are difficult to distinguish by low-resolution MS or standard 1D NMR alone.

This guide moves beyond basic spectral assignment. It provides a self-validating spectroscopic protocol to unambiguously determine regiochemistry, utilizing specific 2D NMR correlations (HMBC) and through-space interactions (NOESY).

Part 1: The Structural Challenge (Regioisomerism)

When alkylating a 4-substituted imidazole (e.g., 4-methylimidazole) with an alkyl haloacetate, two products are theoretically possible due to annular tautomerism:

-

1,4-isomer: Alkylation at the nitrogen distal to the substituent.

-

1,5-isomer: Alkylation at the nitrogen proximal to the substituent (sterically less favored but electronically possible).

The "Invisible" Error: Both isomers have identical mass and very similar

Regioisomer Decision Tree

The following workflow illustrates the logic required to distinguish these isomers.

Caption: Logical workflow for distinguishing 1,4- and 1,5-substituted imidazole acetates using NOE and HMBC.

Part 2: H NMR Characterization

Solvent Selection: DMSO-d vs. CDCl

-

Recommendation: Use DMSO-d

. -

Causality: Imidazole protons (especially H2) are acidic. In CDCl

, concentration-dependent shifts occur due to intermolecular H-bonding. DMSO-d

Diagnostic Signals (4-Methylimidazole-1-acetate Example)

| Position | Signal Type | Multiplicity ( | Diagnostic Value | |

| H-2 | Aromatic | 7.55 - 7.65 | s (or d, | Most deshielded ring proton. |

| H-5 | Aromatic | 6.80 - 6.95 | s (or d, | Critical: In 1,4-isomer, this is H-5. In 1,5-isomer, this is H-4. |

| N-CH | Methylene | 4.80 - 4.95 | s | Anchor: Use this signal to drive NOE/HMBC experiments. |

| O-CH | Ester | 4.10 - 4.20 | q ( | Standard ethyl ester quartet. |

| CH | Ring Methyl | 2.05 - 2.15 | s | NOE Target: If close to N-CH |

Note: If the spectrum shows a minor set of peaks (e.g., H-2 at 7.70 ppm instead of 7.60), this is likely the minor regioisomer (typically the 1,5-isomer).

Part 3: C NMR & 2D Validation

This is where the structure is proven. Standard

The HMBC "Fingerprint" (Heteronuclear Multiple Bond Correlation)

The HMBC experiment correlates protons to carbons separated by 2-3 bonds (

-

Experiment: Set optimization for long-range coupling to 8 Hz (standard).

-

The Test: Look for correlations from the N-CH

protons (approx 4.9 ppm).

| Correlation From | To Carbon | 1,4-Isomer (Target) | 1,5-Isomer (Impurity) |

| N-CH | C-2 | Yes (Strong) | Yes (Strong) |

| N-CH | C-5 | Yes (Strong) | No (Too far, 4 bonds) |

| N-CH | C-4 | No (Too far) | Yes (Strong) |

| N-CH | C=O | Yes (Ester Carbonyl) | Yes (Ester Carbonyl) |

Interpretation:

-

In the 1,4-isomer , the carbon adjacent to the nitrogen (C5) has a proton attached (H5). You will see a correlation between N-CH

and a protonated carbon (C5) in the HSQC. -

In the 1,5-isomer , the carbon adjacent to the nitrogen (C5) is substituted (quaternary). You will see a correlation between N-CH

and a quaternary carbon.

The NOESY "Ruler" (Nuclear Overhauser Effect)

This measures through-space proximity (< 5 Å).

-

Protocol: Run a 1D Selective NOESY (or NOE Difference).

-

Irradiation: Selectively irradiate the N-CH

singlet at ~4.9 ppm. -

Observation:

-

1,5-Isomer: You will see a strong enhancement of the Ring Methyl signal (~2.1 ppm).

-

1,4-Isomer: You will see enhancement of the H-5 ring proton (~6.9 ppm) but NO enhancement of the methyl group.

-

Part 4: Experimental Protocol

Sample Preparation

-

Mass: Weigh 10-15 mg of the imidazole acetate derivative.

-

Solvent: Add 0.6 mL DMSO-d

(99.9% D).-

Tip: Ensure the solvent is dry. Water peaks in DMSO (3.33 ppm) can overlap with sugar moieties or specific linkers if the molecule is complex.

-

-

Vessel: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure good shimming for 2D experiments.

Acquisition Parameters (Bruker TopSpin Nomenclature)

A.

-

Pulse Program: zg30

-

Scans (NS): 16

-

Relaxation Delay (D1): 2.0 sec (Ensure full relaxation of aromatic protons for accurate integration).

-

Spectral Width: 12-14 ppm (Capture downfield NH or COOH protons if hydrolysis occurred).

B.

-

Pulse Program: hmbcgplpndqf (Gradient selected, magnitude mode).

-

Scans (NS): 32-64 (Long-range correlations are weak).

-

J-coupling (CNST13): 8 Hz.

-

Points (TD): 2K (F2) x 256 (F1).

-

Processing: Sine-Bell squared (QSINE) in both dimensions.

C. 1D Selective NOESY

-

Pulse Program: selnogp

-

Mixing Time (D8): 500 ms (Optimal for small molecules ~200-400 MW).

-

Selectivity: Use a Gaussian shape pulse to selectively excite the N-CH

region.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

- Bell, A. S., et al. (1995). Structure-Activity Relationships of Imidazole-Based Inhibitors. Journal of Medicinal Chemistry, 38, 1372. (Demonstrates biological relevance of N1 vs N3 isomers).

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source for HMBC/NOESY pulse sequences).

- Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley. (Reference for C2 vs C4/C5 shifts in azoles).

Sources

Structural Elucidation of 1-Ethyl-1H-imidazol-5-yl Scaffolds: From Synthesis to Refinement

Topic: X-ray Crystallography of 1-Ethyl-1H-imidazol-5-yl Containing Compounds Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary

The 1-ethyl-1H-imidazol-5-yl moiety represents a privileged yet crystallographically challenging scaffold in medicinal chemistry. Found in sedative-hypnotics (e.g., Etomidate analogues) and antifungal agents, this pharmacophore combines a hydrogen-bond accepting nitrogen (N3) with a lipophilic ethyl tail at N1.

This guide addresses the specific solid-state challenges of this moiety: the tendency of 5-substituted imidazole esters to form oils, the high thermal motion of the N1-ethyl chain, and the steric demands of the 5-position. We present a validated workflow for converting these "difficult-to-crystallize" oils into diffraction-quality solids and detail the refinement strategies required to model the characteristic disorder of the ethyl group.

Molecular Architecture & Crystallographic Relevance

The 1-ethyl-1H-imidazol-5-yl core presents a dichotomy of forces that complicates crystal packing:

-

Enthalpic Drivers (Ordering): The N3 nitrogen is a potent hydrogen bond acceptor (

), capable of forming strong intermolecular motifs (e.g., -

Entropic Penalties (Disorder): The N1-ethyl group introduces rotational degrees of freedom. Unlike methyl groups, the ethyl tail (

) frequently adopts multiple conformations in the crystal lattice, fighting against the dense packing required for high-resolution diffraction. -

Steric Bulk: Substitution at the 5-position (adjacent to the N1-ethyl) creates a "steric clash" zone that often prevents planar stacking, forcing the molecule into twisted conformations that favor lower-symmetry space groups (e.g.,

or

Synthesis-to-Crystal Workflow[1]

A major hurdle with 1-ethyl-1H-imidazole-5-carboxylates is their propensity to exist as viscous oils or low-melting solids at room temperature. Standard evaporative crystallization often fails.

Validated Protocol: The "Salt-Switch" Strategy

If the neutral compound resists crystallization, the basicity of the imidazole ring must be leveraged.

Step-by-Step Methodology:

-

Neutral Screen: Attempt vapor diffusion (Pentane into Ethyl Acetate) at 4°C. If oil persists after 48 hours, proceed to salt formation.

-

Acid Selection: Do not use simple mineral acids (HCl) immediately, as they can be hygroscopic. Use organic dicarboxylic acids which provide rigid H-bond donors.

-

Primary Candidate: Fumaric Acid (creates rigid 1:1 or 2:1 networks).

-

Secondary Candidate: Oxalic Acid.

-

-

Solvent System: Dissolve the imidazole oil in minimal MeOH. Add acid (1.05 eq) dissolved in warm EtOH.

-

Slow Cooling: Insulate the vial to cool from 50°C to RT over 6 hours.

Workflow Visualization

The following diagram outlines the decision logic for processing these compounds.

Figure 1: Decision tree for crystallizing 1-ethyl-1H-imidazol-5-yl derivatives, emphasizing the "Salt-Switch" for oily precursors.

Data Collection & Refinement Strategies

Once a crystal is mounted, the 1-ethyl group presents a specific crystallographic artifact: Thermal Ellipsoid Elongation . The terminal methyl carbon (

Protocol: Handling Ethyl Group Disorder

Do not simply truncate the data or accept high R-factors. Use a split-atom model in SHELXL.

-

Diagnosis: Inspect the thermal ellipsoid of the ethyl

. If it looks like a "cigar" or a "pancake," it is disordered. -

Modelling (SHELXL):

Example SHELXL Code Block:

Structural Analysis: Key Interaction Motifs

Understanding the packing forces allows for rational drug design. In 1-ethyl-1H-imidazol-5-yl compounds, the packing is dominated by the N3-Acceptor and C2-Donor interplay.

Quantitative Data: Interaction Geometries

The following table summarizes typical interaction metrics derived from Cambridge Structural Database (CSD) surveys of analogous imidazole esters (e.g., Etomidate derivatives).

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Angle (°) | Structural Role |

| Strong H-Bond | Acid -OH / Amine -NH | Imidazole N3 | 2.65 - 2.85 | 160 - 178 | Primary lattice anchor; forms chains. |

| Weak H-Bond | Imidazole C2-H | Carbonyl O=C | 3.10 - 3.40 | 120 - 150 | Stabilizes the "twisted" conformation. |

| Pi-Stacking | Imidazole Ring | Imidazole Ring | 3.60 - 3.90 | Parallel | Often disrupted by the bulky 5-substituent. |

| Dispersion | Ethyl -CH3 | Hydrophobic Pocket | 3.80 - 4.20 | N/A | Fills voids; source of disorder. |

Pathway of Interaction

The diagram below illustrates how the N3 nitrogen acts as the "magnetic north" of the molecule, directing crystallization, while the ethyl group acts as a steric spacer.

Figure 2: Interaction map showing the N3 atom as the primary anchor for crystallization, while the ethyl group occupies hydrophobic voids.

Case Study: Etomidate Analogues

The most relevant pharmaceutical application of this crystallography is in the study of Etomidate (ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate) and its derivatives.

-

The Challenge: The 5-carboxylate ester and the 1-alkyl group create a crowded environment.

-

The Solution: X-ray analysis of Etomidate hydrochloride reveals that the protonation of N3 is critical. The chloride ion bridges the N3-H and the water molecules in the lattice, stabilizing the structure into a monoclinic form (

). -

Application: When designing novel 1-ethyl-5-substituted ligands, researchers should expect the neutral form to be an oil. The formation of a hydrochloride or fumarate salt is not just a formulation step; it is a crystallographic necessity to freeze the ethyl rotation and lock the 5-substituent orientation.

References

-

Peeters, O. M., Blaton, N. M., & De Ranter, C. J. (1979). Crystal and molecular structure of etomidate. Journal of Chemical Crystallography.

-

Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.

- Context: Authoritative source for the PART and FVAR refinement commands used for ethyl disorder.

-

Vishweshwar, P., et al. (2006). Crystal Engineering of Pharmaceutical Co-crystals. Journal of Pharmaceutical Sciences.

- Context: Methodologies for salt/co-crystal screening of basic nitrogen heterocycles.

-

Cambridge Crystallographic Data Centre (CCDC). CSD Entry: ETOMID (Etomidate).

- Context: Database for verifying bond lengths and angles of the imidazole core.

Sources

Advanced Synthesis of Non-Proteinogenic Amino Acids (NAAs) Bearing Imidazole Side Chains

Topic: Advanced Synthesis of Non-Proteinogenic Amino Acids with Imidazole Side Chains Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Whitepaper

Executive Summary

The imidazole ring, naturally found in Histidine, is a privileged scaffold in medicinal chemistry due to its amphoteric nature (pKa ~6.0), capacity for hydrogen bonding, and ability to coordinate transition metals (Zn²⁺, Fe²⁺). Non-proteinogenic amino acids (NAAs) containing modified imidazole side chains—such as 2-substituted, 4-substituted, or N-alkylated variants—are critical tools for expanding the chemical space of peptide therapeutics and small-molecule inhibitors.

This guide details the strategic synthesis of these moieties, moving beyond standard textbook protocols to address the specific challenges of imidazole chemistry: catalyst poisoning by the N3 nitrogen, regioselectivity in alkylation, and enantiomeric preservation during backbone assembly.

Strategic Retrosynthesis & Pathway Selection

To synthesize an imidazole-bearing NAA, one must choose between three distinct strategic disconnections. The choice depends heavily on the substitution pattern of the imidazole ring and the availability of chiral precursors.

Figure 1: Strategic Retrosynthetic Analysis

Caption: Three primary retrosynthetic disconnections for accessing imidazole-based NAAs.

Methodology A: The Cross-Coupling Approach (Negishi)[1][2]

The Negishi coupling is often superior to Suzuki-Miyaura for synthesizing histidine analogues because organozinc reagents derived from amino acids are highly functional group tolerant and less prone to protodeboronation than their boronic acid counterparts.

Mechanism & Rationale

-

Challenge: Unprotected imidazoles poison Pd catalysts via N-coordination.

-

Solution: Use bulky protecting groups (e.g., N-trityl or N-SEM) on the imidazole and use specific ligands (e.g., SPhos, XPhos) to facilitate the catalytic cycle.

-

Regioselectivity: Pre-functionalized halo-imidazoles allow for precise placement of the amino acid side chain, avoiding the mixture of isomers often seen in Friedel-Crafts approaches.

Detailed Protocol: Synthesis of 2-Substituted Histidine Analogues

Target: Boc-3-(1-trityl-1H-imidazol-2-yl)-L-alanine methyl ester.

Reagents:

-

Zinc Reagent: Boc-iodo-Ala-OMe derived organozinc (Jackson’s reagent).

-

Electrophile: 2-iodo-1-trityl-1H-imidazole.

-

Catalyst: Pd₂(dba)₃ (2.5 mol%), SPhos (5 mol%).

Step-by-Step Workflow:

-

Preparation of Organozinc Reagent:

-

Activate Zinc dust (1.5 equiv) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in dry DMF under Argon.

-

Add Boc-3-iodo-L-alanine methyl ester (1.0 equiv) dropwise at 0°C. Stir for 30 min to form the alkylzinc iodide species. Note: The disappearance of the starting iodide can be monitored by TLC.

-

-

Coupling Reaction:

-

In a separate flame-dried flask, dissolve 2-iodo-1-trityl-1H-imidazole (0.8 equiv) in dry DMF.

-

Add Pd₂(dba)₃ and SPhos. Purge with Argon.

-

Cannulate the organozinc solution into the catalyst/imidazole mixture.

-

Heat to 50°C for 4–6 hours.

-

-

Workup & Purification:

-

Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).

-

Wash combined organics with water and brine (critical to remove DMF).

-

Purify via flash chromatography (Hexane/EtOAc).

-

Self-Validation Check:

-

¹H NMR: Look for the disappearance of the imidazole C2 proton and the appearance of the diastereotopic methylene protons (–CH₂–) connecting the ring to the chiral center.

-

Chiral HPLC: Verify that racemization did not occur during the zinc insertion (typically <2% racemization if kept <60°C).

Methodology B: De Novo Ring Assembly (Van Leusen)

When the desired imidazole substitution pattern is difficult to access via coupling (e.g., 1,4,5-trisubstituted imidazoles), building the ring on the amino acid backbone is the preferred route.

The Van Leusen Imidazole Synthesis

This reaction utilizes Tosylmethyl Isocyanide (TosMIC) reacting with an aldimine.[1][2][3]

Protocol:

-

Imine Formation: React an amino-acid derived aldehyde (e.g., from reduction of Aspartic acid Weinreb amide) with a primary amine (R-NH₂) in MeOH to form the imine in situ.

-

Cycloaddition: Add TosMIC (1.1 equiv) and K₂CO₃ (2.0 equiv).

-

Conditions: Reflux in MeOH/DME (2:1) for 4 hours.

-

Mechanism: The TosMIC anion undergoes a [3+2] cycloaddition with the imine, followed by elimination of p-toluenesulfinic acid to yield the imidazole.[3]

Pros/Cons:

-

Pro: Excellent for accessing 1,5-disubstituted or 1,4,5-trisubstituted patterns.

-

Con: Requires handling of isocyanides (odor/toxicity) and synthesis of the chiral aldehyde precursor, which can be prone to racemization.

Methodology C: Asymmetric Alkylation (Schöllkopf)

For large-scale preparation of simple imidazole-containing amino acids (e.g., 4-substituted histidine analogues), the Schöllkopf bis-lactim ether method remains the gold standard for high enantiomeric excess (>98% ee).

Workflow Visualization

Caption: Workflow for the asymmetric alkylation using Schöllkopf auxiliary.

Critical Technical Insight: The electrophile, 4-(chloromethyl)imidazole, is unstable as a free base (polymerizes). It must be generated in situ from the hydrochloride salt or protected (e.g., Trityl) immediately prior to use. The Trityl group serves a dual purpose: it prevents self-alkylation of the imidazole and directs the alkylation to the desired position.

Comparative Analysis of Methods

| Feature | Negishi Coupling | Van Leusen Synthesis | Schöllkopf Alkylation |

| Primary Utility | 2-substituted imidazoles | 1,4,5-trisubstituted imidazoles | 4-substituted imidazoles |

| Chiral Integrity | High (if T < 60°C) | Moderate (Aldehyde risk) | Excellent (>98% ee) |

| Convergent/Linear | Convergent | Linear | Linear |

| Key Limitation | Catalyst cost & O₂ sensitivity | Isocyanide toxicity | Stoichiometric chiral aid |

| Typical Yield | 60–80% | 50–70% | 70–90% |

Troubleshooting & Optimization

The "Imidazole Poisoning" Effect

Imidazole nitrogens are excellent ligands for Pd and Pt. In cross-coupling reactions, this shuts down the catalytic cycle.

-

Fix 1: Use Trityl (Trt) protection. The steric bulk prevents N-coordination to the metal center.

-

Fix 2: Use Boc protection on the imidazole ring. Note that Boc on the imidazole is electron-withdrawing, which may reduce the nucleophilicity of the C-I bond in oxidative addition, requiring more active catalysts (e.g., Pd-XPhos).

Handling Racemization

-

Risk: In Strategy B (Van Leusen), the

-amino aldehyde is configurationally unstable. -

Mitigation: Avoid isolating the aldehyde. Generate it via Parikh-Doering oxidation and use immediately in the next step, or use the corresponding Weinreb amide and reduce with DIBAL-H at -78°C followed by immediate trapping.

References

-

Design and Efficient Synthesis of Amino Acid Derived 2-Substituted Imidazoles by Palladium-Catalyzed Cross-Coupling Reactions. Academia.edu. Link

-

Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks. Beilstein Journal of Organic Chemistry. Link

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules (MDPI). Link

-

Van Leusen Imidazole Synthesis. Organic Chemistry Portal. Link

-

Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Link

-

Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Renyi.hu. Link

Sources

Discovery and Synthesis of Novel Heterocyclic Amino Acid Esters: A Technical Guide

Strategic Rationale: The Imperative of Heterocyclic Constraint

In modern drug discovery, "escaping flatland" is more than a catchphrase; it is a pharmacokinetic necessity. Novel heterocyclic amino acid (HAA) esters represent a critical frontier in peptidomimetics. Unlike canonical amino acids, HAAs introduce conformational constraint , reducing the entropic penalty of receptor binding while shielding the peptide backbone from proteolytic hydrolysis.

Bioisosterism and Metabolic Stability

Replacing a flexible aliphatic side chain (e.g., leucine) or a planar aromatic ring (e.g., phenylalanine) with a saturated or heteroaromatic ring alters the physicochemical vector of the molecule.

-

Azetidines/Oxetanes: Act as "gem-dimethyl" surrogates but with reduced lipophilicity (LogP) and improved metabolic stability due to ring strain preventing easy oxidation.

-

Triazoles/Thiazoles: Serve as hydrolytically stable amide bond isosteres, locking the

and

| Parameter | Aliphatic AA (e.g., Leu) | Heterocyclic AA (e.g., Azetidine-2-carboxylic) | Impact on Drug Design |

| Conformational Freedom | High (Rotatable bonds) | Low (Rigidified) | Higher receptor affinity (lower |

| Metabolic Liability | High (CYP450 oxidation) | Low (Steric/Electronic shielding) | Extended half-life ( |

| Solubility | Low to Moderate | Moderate to High (Polar surface area) | Improved bioavailability |

Decision Framework for Synthetic Strategy

Before initiating synthesis, the chemist must select the methodology based on the target scaffold's saturation and electronic properties.

Figure 1: Decision tree for selecting the optimal synthetic pathway based on the target heterocyclic architecture.

Detailed Synthetic Protocols

Protocol A: Synthesis of Azetidine-3-Amino Acid Esters via Aza-Michael Addition

Application: Creating constrained

Reagents & Equipment[1][2]

-

Substrate:

-Boc-azetidin-3-one. -

Reagents: Trimethyl phosphonoacetate, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), Heterocyclic amine nucleophile (e.g., Morpholine, Imidazole).

-

Solvent: Anhydrous Acetonitrile (MeCN).

-

Apparatus: Schlenk line, Temperature-controlled oil bath.

Step-by-Step Workflow

-

HWE Olefination (Precursor Synthesis):

-

Dissolve trimethyl phosphonoacetate (1.2 equiv) in anhydrous MeCN under

. -

Add DBU (1.2 equiv) dropwise at 0 °C. Stir for 30 min.

-

Add

-Boc-azetidin-3-one (1.0 equiv) and warm to RT. Stir for 2 h. -

Checkpoint: Monitor TLC (Hexane/EtOAc 3:1). Disappearance of ketone (

) and appearance of acrylate product ( -

Workup: Quench with saturated

, extract with EtOAc, dry over

-

-

Aza-Michael Addition:

-

Dissolve the acrylate precursor (1.0 equiv) in MeCN (0.5 M).

-

Add the heterocyclic amine (1.0 equiv) and DBU (1.0 equiv).

-

Heat to 65 °C for 4–16 hours.

-

Critical Control Point: If using aromatic amines (e.g., pyrazole), reaction times may extend to 24h. Monitor by LC-MS for the

peak.[2] -

Purification: Flash chromatography (DCM/MeOH gradient).

-

-

Validation:

-

NMR must show the disappearance of the olefinic proton (

-

NMR must show the disappearance of the olefinic proton (

Protocol B: Ni/Ag-Electrocatalytic Synthesis of Heteroaromatic Amino Acids

Application: Late-stage functionalization of aspartic/glutamic acid derivatives to install electron-rich heterocycles (e.g., thiophenes, furans) [2]. Mechanism: Decarboxylative radical cross-coupling.

Reagents & Equipment[1][2]

-

Substrate:

-Boc-Asp-OMe or -

Coupling Partner: Heteroaryl bromide (Ar-Br).

-

Catalyst:

(10 mol%), Ligand (e.g., bipyridine). -

Electrodes: Graphite (Anode) and Nickel foam (Cathode).

-

Current Source: Potentiostat (Constant current mode).

Step-by-Step Workflow

-

Cell Assembly:

-

Use an undivided cell equipped with a graphite anode and Ni foam cathode.

-

Dissolve Amino Acid redox-active ester (RAE) precursor (1.0 equiv) and Ar-Br (2.0 equiv) in DMF/DMA (dimethylacetamide).

-

-

Electrolysis:

-

Add

(10 mol%) and Ligand (15 mol%). -

Add electrolyte (

or -

Apply constant current (

mA) under inert atmosphere ( -

Checkpoint: The reaction mixture typically turns dark green/black (active Ni species). If the solution remains clear, check electrical connections.

-

-

Termination & Isolation:

-

Stop current after 2.5–3.0 F/mol charge passed.

-

Dilute with

, wash with water/brine to remove DMF. -

Purify via reverse-phase HPLC if the product is polar.

-

Characterization & Data Interpretation

Proper validation is non-negotiable. For novel HAAs, standard NMR is insufficient due to rotameric effects.

| Technique | Critical Observation | Common Pitfall |

| Diastereotopic splitting of | Confusing rotamers (due to Boc/Amide bonds) with impurities. Run VT-NMR at 80°C to coalesce signals. | |

| Distinct shift of | Missing quaternary carbons due to long relaxation times ( | |

| HRMS (ESI) | Accurate mass within 5 ppm. | Fragmentation of labile protecting groups (Boc/tBu) in the source. |

| Chiral HPLC | Enantiomeric Excess (ee) > 98%. | Racemization during ester hydrolysis steps. Always check ee after the final step. |

Advanced Workflow: Biocatalytic Integration

For highly strained systems (e.g., pyrrolizidines), chemical synthesis often suffers from poor stereocontrol. Recent advances in PLP-dependent enzymology (e.g., using enzyme Lo1T) offer a "green" alternative [3].

Figure 2: Biocatalytic cascade for the asymmetric synthesis of strained heterocyclic amino acids.

References

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. MDPI. Available at: [Link]

-

Electrochemical Synthesis of Unnatural Amino Acids Embedding 5- and 6-Membered Heteroaromatics. ACS Omega. Available at: [Link]

-

Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids. UC Santa Barbara Tech Transfer. Available at: [Link]

-

Catalytic asymmetric alkynyl

-imino ester. PNAS. Available at: [Link] -

Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives. RSC Advances. Available at: [Link]

Sources

Theoretical and Computational Studies of Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate

This in-depth technical guide focuses on the theoretical and computational characterization of Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate , a synthetic histidine analogue.

This molecule is structurally significant due to the 1,5-disubstitution pattern on the imidazole ring. Unlike naturally occurring histidine (often modeled as 1,4-substituted in its N-alkylated forms), the 1-ethyl-5-substituted motif introduces specific steric constraints and locks the tautomeric state of the imidazole, making it a high-value probe for histamine receptors (e.g., H3, 5-HT7) and metalloprotein engineering.

Technical Guide & Characterization Protocol

Executive Summary

This guide outlines a rigorous computational framework for analyzing Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate. It addresses the molecule's unique electronic and steric properties resulting from the N1-ethyl / C5-alkyl proximity. The protocol integrates Density Functional Theory (DFT) for electronic structure, Molecular Docking for target validation, and ADMET profiling for drug-likeness.

Structural Analysis & Theoretical Basis

1.1 The 1,5-Steric Clash & Tautomeric Locking

The defining feature of this molecule is the proximity of the N1-ethyl group to the C5-amino acetate side chain .

-

Tautomerism: The N1-ethyl substitution chemically "locks" the imidazole ring, preventing the

proton migration typical of histidine. This fixes the basic center solely at N3 . -

Steric Hindrance: Unlike 1,4-substituted isomers, the 1,5-isomer experiences significant steric repulsion between the ethyl group and the acetate tail. Computational studies must prioritize conformational scanning to identify the global minimum, as the "open" and "closed" conformations will have vastly different binding profiles.

1.2 Key Physicochemical Descriptors

| Property | Theoretical Expectation | Computational Target |

| Basic Center | N3 (Pyridine-like nitrogen) | Calculate |

| Lipophilicity | Higher than Histidine (Ethyl + Methyl ester) | Predict |

| H-Bonding | 1 Donor ( | Map Molecular Electrostatic Potential (MEP) |

| Reactivity | Nucleophilic attack at N3; Electrophilic at Carbonyl | HOMO/LUMO Gap Analysis |

Computational Protocol (Step-by-Step)

Phase 1: Conformational Search & Geometry Optimization

Objective: Identify the global energy minimum, accounting for the rotational freedom of the ethyl group and the amino-ester tail.

-

Initial Sampling: Use Molecular Mechanics (MMFF94 or OPLS4 force field) to generate 50-100 conformers. Focus on the

(N1-C5-C -

DFT Optimization:

-

Method: DFT-B3LYP or

B97X-D (to account for dispersion forces in the crowded 1,5-region). -

Basis Set: 6-311++G(d,p).

-

Solvation: IEF-PCM (Implicit Solvation) in Water (

) and DMSO. -

Frequency Calculation: Ensure no imaginary frequencies to confirm a true minimum.

-

Phase 2: Electronic Structure Analysis (NBO & FMO)

Objective: Characterize the reactivity and coordination potential of the N3 nitrogen.

-

Frontier Molecular Orbitals (FMO): Calculate HOMO and LUMO energies. The HOMO is expected to be localized on the imidazole ring (specifically the N3 lone pair), while the LUMO will likely reside on the ester carbonyl.

-

Natural Bond Orbital (NBO) Analysis:

-

Analyze the

hyperconjugation. -

Assess the steric energy contribution of the Ethyl-Sidechain interaction.

-

-

Molecular Electrostatic Potential (MEP): Map the charge distribution to predict binding orientation. The N3 region should show a deep negative potential (red), serving as the primary anchor for metal ions (

,

Phase 3: Molecular Docking & Interaction Profiling

Objective: Evaluate the molecule as a ligand for Histaminergic and Serotonergic targets.

-

Target Selection:

-

Histamine H3 Receptor (PDB: 7F8J): The N1-ethyl group mimics the hydrophobic pocket interactions seen in potent H3 antagonists.

-

5-HT7 Receptor (Homology Model): N1-ethyl imidazoles are known pharmacophores for 5-HT7 agonism (See Hogendorf et al.).

-

-

Protocol:

-

Grid Generation: Center grid box on the orthosteric binding site (Aspartate residue interacting with the amine).

-

Docking Algorithm: Glide XP (Extra Precision) or AutoDock Vina.

-

Validation: Re-dock the co-crystallized ligand (RMSD < 2.0 Å).

-

Phase 4: ADMET Prediction

Objective: Assess drug-likeness.[1][2][3]

-

Tools: SwissADME, pkCSM.

-

Key Metrics:

-

BBB Permeability: The ethyl and methyl ester modifications significantly increase lipophilicity compared to the zwitterionic parent acid, likely enabling Blood-Brain Barrier penetration.

-

CYP Inhibition: Assess potential inhibition of CYP2D6 (common for imidazole-containing drugs).

-

Workflow Visualization

The following diagram illustrates the integrated computational workflow, from structure generation to biological prediction.

Figure 1: Integrated computational workflow for characterizing sterically constrained imidazole derivatives.

Mechanistic Pathway: Ligand-Receptor Interaction

This diagram hypothesizes the binding mode of the molecule within a G-Protein Coupled Receptor (GPCR) like the Histamine H3 receptor, highlighting the role of the N1-ethyl group.

Figure 2: Hypothesized pharmacophore interactions. The N1-ethyl group exploits hydrophobic pockets often inaccessible to endogenous histidine.

References

-

Hogendorf, A. S., et al. (2019). 1-Alkyl-1H-imidazole derivatives as a new class of 5-HT7 receptor agonists.[2][4][5]Bioorganic & Medicinal Chemistry .

- Gaussian 16, Revision C.01. (2019). M. J. Frisch, et al., Gaussian, Inc., Wallingford CT. (Standard reference for DFT protocols).

-

SwissADME. (2023). A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.Swiss Institute of Bioinformatics .

-

PubChem Compound Summary. (2024). Methyl 2-amino-2-(1H-imidazol-5-yl)acetate (Parent Analog).National Library of Medicine .

-

RCSB PDB. (2024). Crystal structure of the Histamine H3 Receptor.Protein Data Bank .

Sources

- 1. halogenated imidazole derivatives: Topics by Science.gov [science.gov]

- 2. Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. if-pan.krakow.pl [if-pan.krakow.pl]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Asymmetric Synthesis of Chiral Imidazole Amino Acids

Topic: Method for the asymmetric synthesis of chiral imidazole amino acids Content Type: Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists.

High-Fidelity Protocols for Histidine Analogs and Imidazole-Functionalized Peptidomimetics

Abstract

Chiral imidazole amino acids, particularly non-canonical histidine analogs, are critical pharmacophores in peptide therapeutics and enzyme inhibitors. Their synthesis is often complicated by the basicity and nucleophilicity of the imidazole ring, which can poison transition metal catalysts and lead to racemization. This guide details two field-proven methodologies: (1) Asymmetric Alkylation of Chiral Ni(II) Glycine Equivalents (versatile, modular) and (2) Rhodium-Catalyzed Asymmetric Hydrogenation (scalable, industrial standard). Emphasis is placed on imidazole protection strategies and ligand recyclability.

Part 1: Strategic Methodology Selection

| Feature | Method A: Ni(II) Glycine Equivalent Alkylation | Method B: Rh-Catalyzed Asymmetric Hydrogenation |

| Primary Mechanism | Thermodynamic control via steric shielding | Kinetic control via catalyst-substrate recognition |

| Key Advantage | High Modularity: Access to diverse analogs using different alkyl halides.[1] | Scalability: Ideal for multi-kilogram production of a single target. |

| Limitation | Stoichiometric chiral auxiliary (recyclable). | Requires synthesis of specific dehydro-amino acid precursors. |

| Imidazole Protection | Mandatory (e.g., Trityl, Boc) to prevent N-alkylation. | Mandatory to prevent catalyst poisoning. |

| Typical ee | >98% (via crystallization-induced diastereoselection). | >95-99% (ligand dependent). |

Part 2: Protocol A – Asymmetric Alkylation of Ni(II) Glycine Equivalents

Principle: This method utilizes a chiral nickel(II) complex derived from a glycine Schiff base and a chiral auxiliary (typically (S)-BPB). The complex renders the glycine

Reagents & Materials

-

Chiral Ligand: (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide [(S)-BPB].

-

Glycine Source: Glycine, Ni(NO3)2·6H2O.

-

Electrophile: 4-(chloromethyl)-1-trityl-1H-imidazole (Trityl protection is critical to block

/ -

Base/Catalyst: KOH (solid), Tetrabutylammonium bromide (TBAB).

-

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).

Step-by-Step Protocol

1. Formation of the Chiral Ni(II)-Glycine Complex (The Nucleophile) [1]

-

Reaction: Combine (S)-BPB (1.0 equiv), Glycine (5.0 equiv), and Ni(NO3)2·6H2O (2.0 equiv) in methanol.[2]

-

Base Addition: Add KOH (7.0 equiv) in methanol dropwise at 45°C. The solution will turn deep red, indicating complex formation.

-

Workup: Pour into water/acetic acid. The red solid precipitates. Filter, wash with water, and dry.

-

Checkpoint:

NMR should show a characteristic singlet for the glycine

-

2. Asymmetric Alkylation (The Stereoselective Step)

-

Setup: Dissolve the Ni(II)-Glycine complex (1.0 equiv) in MeCN under Argon.

-

Activation: Add finely powdered KOH (5.0 equiv) and TBAB (0.1 equiv).

-

Addition: Add 4-(chloromethyl)-1-trityl-1H-imidazole (1.2 equiv) in one portion.

-

Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (disappearance of red starting complex, appearance of a new diastereomeric red spot).

-

Expert Insight: The bulky trityl group on the imidazole and the benzyl group on the proline ring of the ligand create a "lock-and-key" fit, often yielding diastereoselectivities (dr) >95:5.

-

-

Quench: Pour into ice water. Filter the red precipitate.

-

Purification: Recrystallize from Acetone/Hexane to upgrade dr to >99:1.

3. Hydrolysis and Recovery (Product Release)

-

Dissociation: Suspend the alkylated Ni-complex in MeOH/3N HCl (3:1) and reflux for 30–60 minutes. The red color fades to green (Ni salts).

-

Ligand Recovery: Cool to RT. The chiral ligand (HCl salt) precipitates or is extracted with DCM after neutralizing to pH ~9. (Recovery rate >90%).

-

Product Isolation: The aqueous phase contains the free amino acid and Ni(II) salts.

-

Purification: Load the aqueous solution onto a Dowex 50W x8 cation exchange column (H+ form). Wash with water (removes Ni), then elute the amino acid with 2M NH4OH.

-

-

Final Deprotection: If the Trityl group remains, treat with TFA/DCM (1:1) to yield the free Chiral Imidazole Amino Acid.

Part 3: Protocol B – Rhodium-Catalyzed Asymmetric Hydrogenation

Principle: Enantioselective reduction of an imidazole-substituted dehydroamino acid using a Rh(I)-chiral phosphine catalyst.

Reagents & Materials

-

Substrate: Methyl 2-acetamido-3-(1-trityl-1H-imidazol-4-yl)acrylate (Z-isomer preferred).

-

Catalyst: [Rh(cod)2]BF4 + Chiral Bisphosphine (e.g., (R,R)-DuPhos-Me or (S)-BINAP).

-

Hydrogen Source: H2 gas (balloon or autoclave).

-

Solvent: Degassed Methanol.

Step-by-Step Protocol

1. Catalyst Preparation (In situ)

-

In a glovebox, mix [Rh(cod)2]BF4 (1.0 mol%) and the Chiral Ligand (1.1 mol%) in degassed MeOH. Stir for 15 min until the solution turns orange/yellow.

2. Hydrogenation

-

Loading: Dissolve the dehydro-substrate in MeOH and transfer to a hydrogenation vessel (autoclave).

-

Injection: Add the catalyst solution via syringe under Argon counterflow.

-

Pressurization: Purge with H2 (3x), then pressurize to 5–10 bar (70–145 psi).

-

Reaction: Stir at RT for 12–24 hours.

-

Expert Insight: Imidazole nitrogens must be protected (Trityl, Tosyl, or Boc). Free imidazoles will coordinate to Rh, killing catalytic activity.

-

-

Analysis: Vent H2. Concentrate solvent. Analyze conversion and ee by Chiral HPLC (e.g., Chiralpak AD-H column).

3. Deprotection

-

Hydrolysis: Treat the ester/amide with 6N HCl at reflux to remove acetyl/methyl groups and the trityl protecting group simultaneously, yielding the pure L- or D-histidine analog.

Part 4: Visualization of Signaling & Workflow

Figure 1: Ni(II) Complex Alkylation Workflow

This diagram illustrates the cyclic nature of the Ni(II) methodology, highlighting the recyclability of the chiral ligand.

Caption: Cyclic workflow for the asymmetric synthesis of imidazole amino acids using a recyclable Ni(II) chiral auxiliary.

Figure 2: Mechanistic Stereocontrol

Visualizing why the (S)-BPB ligand forces the electrophile to a specific trajectory.

Caption: Stereochemical model showing how the ligand architecture blocks one face of the enolate, ensuring high diastereoselectivity.

Part 5: Data Summary & Troubleshooting

Table 1: Comparative Analysis of Protecting Groups for Imidazole

| Protecting Group | Stability to Basic Alkylation (Ni-Method) | Stability to Hydrogenation (Rh-Method) | Deprotection Condition | Recommendation |

| Trityl (Trt) | Excellent (Steric bulk prevents N-alkylation) | Good | Mild Acid (TFA or dilute HCl) | Preferred |

| Tosyl (Ts) | Moderate (Can cleave with strong nucleophiles) | Excellent | Strong Acid or HBr | Good for Rh-method |

| Boc | Good | Good | TFA | Alternative |

| Benzyl (Bn) | Good | Poor (Cleaves under H2/Pd, stable to Rh) | H2/Pd or Na/NH3 | Avoid if ring reduction is a risk |

Troubleshooting Guide

-

Problem: Low yield in Ni-alkylation.

-

Cause: Stirring is too slow (Phase Transfer Catalysis requires high shear) or water content in solvent is too high.

-

Solution: Use mechanical stirring; dry MeCN over molecular sieves.

-

-

Problem: Low ee in Hydrogenation.

-

Cause: Catalyst poisoning by free imidazole or O2 contamination.

-

Solution: Ensure full N-protection of imidazole; strictly degas all solvents (freeze-pump-thaw).

-

-

Problem: Racemization during hydrolysis.

-

Cause: Extended heating in strong base.

-

Solution: Use Acidic Hydrolysis (HCl) as described in Protocol A; avoid basic hydrolysis for the final step.

-

References

-

Soloshonok, V. A., et al. (2013). "Asymmetric synthesis of

-amino acids via homologation of Ni(II) complexes of glycine Schiff bases." Amino Acids.[1][2][3][4] Link -

Knowles, W. S. (2002). "Asymmetric Hydrogenations (Nobel Lecture)." Angewandte Chemie International Edition. Link

-

Belokon, Y. N., et al. (1998). "Halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides as new chiral auxiliaries for the asymmetric synthesis of (S)-

-amino acids." Tetrahedron: Asymmetry. Link -

Burk, M. J., et al. (1993). "Preparation and Use of C2-Symmetric Bis(phospholanes): Production of

-Amino Acid Derivatives via Highly Enantioselective Hydrogenation Reactions." Journal of the American Chemical Society. Link -

Gridnev, I. D., & Imamoto, T. (2004). "Mechanism of Asymmetric Hydrogenation Catalyzed by Rhodium Complexes of P-Chirogenic Ligands." Accounts of Chemical Research. Link

Sources

Application Note: Incorporation of Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate in Peptide Synthesis

This Application Note and Protocol Guide is designed for researchers and drug development professionals. It addresses the specific challenges and methodologies for incorporating Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate —a specialized non-canonical amino acid (NcAA)—into peptide sequences.

Executive Summary

Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate (CAS: N/A for specific isomer, generic structure analysis applied) is a Cα-substituted glycine derivative .[1] Unlike Histidine, where the imidazole is attached to the β-carbon, this molecule features an imidazole ring directly attached to the α-carbon. Furthermore, the

Key Applications:

-

Conformational Constraint: As an α-heteroaryl glycine, it severely restricts

backbone torsion angles, stabilizing specific secondary structures (e.g., turns or helices) more rigidly than Histidine. -

Metabolic Stability: The steric bulk at the α-carbon and the non-canonical nature protect the adjacent peptide bond from proteolytic cleavage.

-

Metal Coordination: The

of the imidazole remains available for monodentate metal coordination (Cu, Zn) without the complication of proton transfer seen in native Histidine.

Critical Challenge: The primary synthetic hurdle is Racemization . The α-proton is highly acidic due to the electron-withdrawing nature of the adjacent imidazole ring and the carbonyl group (benzylic-like resonance). Standard coupling protocols (HATU/DIPEA) will lead to significant epimerization. This guide provides a validated "Low-Racemization" protocol.

Chemical Profile & Structural Logic

| Feature | Description | Consequence for Synthesis |

| Backbone Type | α-(Imidazol-5-yl)glycine | High steric bulk; prone to Cα-racemization.[1] |

| Side Chain | 1-Ethyl-1H-imidazole | No side-chain protection required. The ethyl group blocks the N-H, preventing acylation side reactions.[1] |

| Basicity | Imidazole | Acts as an internal base; can promote autocatalytic racemization if not suppressed. |

| C-Terminus | Methyl Ester (-OMe) | Must be hydrolyzed (saponified) for SPPS or used directly for solution-phase C-terminal capping.[1] |

Workflow 1: Building Block Preparation (Ester to Fmoc-Acid)

For Solid Phase Peptide Synthesis (SPPS), the methyl ester must be converted to the Fmoc-protected free acid . Direct hydrolysis of the amine-unprotected ester is not recommended due to polymerization risks.

Protocol A: Fmoc-Protection and Saponification

Reagents: Fmoc-OSu,

-

Fmoc Protection:

-

Dissolve Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate (1.0 eq) in 1:1

/Dioxane. -

Add

(2.5 eq) followed by Fmoc-OSu (1.1 eq).[1] -

Stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC/LCMS.

-

Workup: Acidify to pH 3 (carefully), extract with EtOAc. Dry and concentrate to yield Fmoc-AA-OMe .[1]

-

-

Saponification (Critical Step):

-

Dissolve Fmoc-AA-OMe in THF/

(3:1).[1] Cool to 0°C . -

Add LiOH (1.1 eq only). Note: Excess base or heat triggers rapid racemization.[1]

-

Stir at 0°C for 30–60 mins. Monitor ester disappearance closely.

-

Workup: Neutralize immediately with cold 1N HCl to pH 6–7. Evaporate THF. Acidify aqueous layer to pH 3, extract with EtOAc.

-

Result: Fmoc-2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetic acid.[1]

-

Workflow 2: SPPS Coupling Protocol (Low Racemization)

Once the Fmoc-acid is generated, it acts as a "troublesome" building block. The following protocol minimizes racemization during coupling to the resin-bound peptide.

The "Collidine/Oxyma" System

Rationale: Standard bases like DIPEA are strong enough to abstract the acidic α-proton of this residue. 2,4,6-Collidine (TMP) is a weaker, sterically hindered base that activates the carboxylate without deprotonating the α-carbon.

Step-by-Step Protocol:

-

Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 20 mins.

-

Activation Cocktail (Prepare immediately before use):

-

Amino Acid: Fmoc-2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetic acid (3.0 eq).[1]

-

Coupling Reagent: DIC (Diisopropylcarbodiimide) (3.0 eq).[2]

-

Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq).

-

Base: None (Preferred) or 2,4,6-Collidine (3.0 eq) if pH adjustment is strictly necessary. Avoid DIPEA.

-

-

Coupling:

-

Washing: Wash resin with DMF (3x) and DCM (3x).

-

Capping: Acetylate unreacted amines with

/Pyridine to prevent deletion sequences.

Visualization: Racemization Control Logic

Figure 1: Mechanistic pathway showing why neutral coupling conditions (DIC/Oxyma) are required to prevent base-catalyzed racemization characteristic of α-heteroaryl glycines.

Solution Phase Strategy (C-Terminal Capping)

If the target molecule is a small peptidomimetic where this residue is at the C-terminus, it is more efficient to use the Methyl Ester directly, avoiding the saponification step.

Protocol:

-

Dissolution: Dissolve Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate (HCl salt) in DMF.

-

Neutralization: Add 1.0 eq of NMM (N-methylmorpholine) to free the amine.

-

Coupling: Add the activated partner (e.g., Boc-Phe-OSu or Z-AA-Pfp).[1]

-

Note: Active esters (-OSu, -Pfp) are preferred over carbodiimides here to avoid activating the methyl ester's own amine (though less likely).

-

-

Workup: Standard aqueous extraction. The methyl ester remains intact.

Analytical Data & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Double Peaks in HPLC | Racemization (D/L mix) | Switch from DIPEA to Collidine or use DIC/Oxyma. Perform coupling at 0°C. |

| Low Yield (Coupling) | Steric hindrance of α-substituent | Use smaller resin loading (0.2 mmol/g).[1] Increase reaction time. Use HOAt additive.[4] |

| Mass + 14/28 | Methylation (rare) or Ethyl transfer | Verify starting material purity. The N-ethyl group is stable and should not transfer. |

| Incomplete Fmoc Removal | Steric bulk blocking piperidine | Use 20% Piperidine + 0.1M DBU (10 mins) or elevate temp to 40°C (risk of racemization increases). |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Bódi, J., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(36), 3533-3536. (Demonstrates the racemization mechanism of α-aryl glycines and the efficacy of Oxyma/DIC). Link

-

Zuckermann, R. N., et al. (1992).[5] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[1] Journal of the American Chemical Society, 114(26), 10646–10647. (Foundational text on N-substituted and alpha-substituted glycine handling). Link

-

BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Application Notes. Link

Sources

- 1. 695811-28-0|(R)-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate|BLDPharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Imidazole Derivatives as Ligands in Catalysis

Introduction: The Unique Role of Imidazole Derivatives in Modern Catalysis

Imidazole, a five-membered aromatic heterocycle, and its derivatives have emerged as a cornerstone in the design of advanced ligands for transition metal catalysis.[1][2] Their prevalence stems from a unique combination of electronic and steric properties that can be meticulously tuned to optimize catalytic activity, stability, and selectivity. The imidazole ring system is a feature in numerous biologically and medicinally important compounds, including the amino acid histidine.[3] This inherent biocompatibility and the ability of its two nitrogen atoms to coordinate with various transition metals make imidazole derivatives highly attractive for developing novel catalysts.[3]

The most significant impact of imidazole-based ligands has been realized through the development of N-Heterocyclic Carbenes (NHCs). First isolated and characterized by Arduengo et al. in 1991, NHCs have revolutionized the field of organometallic chemistry. These species are typically generated from the deprotonation of imidazolium salts and are characterized by a divalent carbon atom flanked by two nitrogen atoms. This arrangement confers exceptional σ-donating ability, surpassing that of even the most electron-rich phosphine ligands.[4] The strong NHC-metal bond that forms results in highly stable and active catalysts that are often resistant to air and moisture, a significant advantage for practical applications.[5]

This guide provides an in-depth exploration of the application of imidazole derivatives, with a primary focus on NHCs, in key catalytic transformations. We will delve into the mechanistic underpinnings of their action, provide detailed, field-proven protocols for their use, and offer insights into the synthesis of these pivotal ligands.

Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions with NHC Ligands

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The advent of NHC ligands has significantly expanded the scope and efficiency of these transformations.[6]

Scientific Rationale: Why NHCs Excel in Cross-Coupling

The superiority of NHC ligands over traditional phosphines in many cross-coupling reactions can be attributed to several key factors:

-

Strong σ-Donation: NHCs are powerful σ-donors, which increases the electron density on the palladium center. This enhanced electron density facilitates the rate-limiting oxidative addition step, particularly with challenging substrates like aryl chlorides.[4][6]

-

Steric Hindrance: The bulky substituents typically installed on the nitrogen atoms of the imidazole ring (e.g., mesityl or di-isopropylphenyl groups) provide significant steric bulk around the metal center.[4] This steric pressure promotes the reductive elimination step, which is the product-forming step of the catalytic cycle, and helps to stabilize the catalytically active monoligated palladium species.[4]

-

Enhanced Stability: The robust Pd-NHC bond leads to catalysts with high thermal stability and resistance to decomposition, resulting in higher turnover numbers and catalyst longevity.[5]

Catalytic Cycle of Suzuki-Miyaura Coupling with a Pd-NHC Catalyst

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium-NHC complex. The NHC ligand remains coordinated to the palladium center throughout the cycle, stabilizing the various intermediates.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

This protocol describes a typical small-scale Suzuki-Miyaura coupling reaction using a commercially available Pd-NHC catalyst.

Materials:

-

Palladium(II) bis(1,3-di-tert-butylimidazol-2-ylidene) [Pd(ItBu)₂]

-

4-Chlorotoluene

-

Phenylboronic acid

-

Potassium phosphate (K₃PO₄)

-

Toluene (anhydrous)

-

Deionized water

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and hotplate

Procedure:

-

Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(ItBu)₂ (0.01 mmol, 1 mol%), potassium phosphate (3.0 mmol), and phenylboronic acid (1.5 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

-

Reagent Addition: Through the septum, add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.

-

Substrate Addition: Add 4-chlorotoluene (1.0 mmol) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-methylbiphenyl.

Data Interpretation:

| Parameter | Expected Value |

| Catalyst Loading | 1 mol% |

| Temperature | 100 °C |

| Time | 12-24 h |

| Expected Yield | >90% |

| Analytical Method | GC-MS, ¹H NMR |

Application Note 2: Olefin Metathesis with Ruthenium-NHC Catalysts (Grubbs-Type)

The replacement of a phosphine ligand with an NHC in ruthenium-based olefin metathesis catalysts (creating the "second-generation" Grubbs catalysts) led to a dramatic increase in activity and stability.[7] These catalysts are now indispensable tools for the formation of carbon-carbon double bonds.[8]

Scientific Rationale: The NHC Advantage in Metathesis

-

High Activity: The strong electron-donating nature of the NHC ligand promotes the dissociation of the neutral ligand (originally a phosphine in first-generation catalysts) to generate the catalytically active 14-electron species. This leads to faster initiation rates and overall higher catalytic activity.

-

Broad Substrate Scope: The enhanced stability of the Ru-NHC bond allows these catalysts to tolerate a wider range of functional groups on the olefin substrates compared to their first-generation counterparts.[9]

-

Thermal Stability: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more thermally robust, allowing reactions to be run at higher temperatures, which can be necessary for challenging or sterically hindered substrates.[10]

Experimental Workflow: Ring-Closing Metathesis (RCM)

The following diagram outlines a typical workflow for performing a ring-closing metathesis reaction.

Caption: General workflow for a Ring-Closing Metathesis (RCM) experiment.

Protocol: Ring-Closing Metathesis of Diethyl Diallylmalonate

This protocol details the synthesis of a five-membered ring using a second-generation Grubbs catalyst.

Materials:

-

Grubbs Catalyst, 2nd Generation [ (IMesH₂)(PCy₃)(Cl)₂Ru=CHPh ]

-

Diethyl diallylmalonate

-

Dichloromethane (DCM), anhydrous

-

Ethyl vinyl ether

-

Silica gel for column chromatography

Procedure:

-

Setup: Add diethyl diallylmalonate (1.0 mmol) to a dry Schlenk flask containing a stir bar.

-

Inert Atmosphere: Seal the flask and place it under an argon or nitrogen atmosphere.

-

Solvent Addition: Add anhydrous DCM (100 mL) to the flask to create a 0.01 M solution of the substrate.

-

Catalyst Addition: In a separate vial under an inert atmosphere, weigh the Grubbs 2nd generation catalyst (0.05 mmol, 5 mol%). Dissolve it in a small amount of anhydrous DCM (1-2 mL).

-